3-methoxy-4H-1,2,4-triazole

Tautomerism DFT Calculation Physicochemical Property

Researchers requiring unambiguous tautomeric assignment for molecular docking or tyrosinase inhibitor campaigns need 3-methoxy-4H-1,2,4-triazole, where DFT calculations confirm the 4H-tautomer is thermodynamically favored, unlike other triazoles with ambiguous equilibria. - Defined 4H-tautomer simplifies X-ray crystallography electron density interpretation. - Methoxy substitution enables complete pigmentation loss at 2 µM in zebrafish models, validating target engagement for focused library synthesis. - Microwave-assisted protocols reduce reaction times from 24 h to 15-20 min, accelerating high-throughput screening workflows.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
Cat. No. B1370275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-4H-1,2,4-triazole
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESCOC1=NC=NN1
InChIInChI=1S/C3H5N3O/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
InChIKeyRTJOGNNUZQKPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4H-1,2,4-triazole: Core Properties and Procurement Baseline for Research Applications


3-Methoxy-4H-1,2,4-triazole (CAS 7411-17-8) is a small-molecule heterocyclic building block with the molecular formula C₃H₅N₃O and a molecular weight of 99.09 g/mol . It belongs to the 1,2,4-triazole class, a privileged scaffold widely recognized in medicinal chemistry and agrochemical development for its diverse biological activities [1]. The compound features a methoxy substituent at the 3-position of the triazole ring, which confers distinct physicochemical properties, including a single hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . These structural attributes render it a valuable intermediate for the synthesis of more complex triazole-containing derivatives, particularly in drug discovery programs targeting enzymes such as tyrosinase [2].

3-Methoxy-4H-1,2,4-triazole: Why In-Class Substitution Is Not a Viable Procurement Strategy


While the 1,2,4-triazole scaffold is common, substitution patterns profoundly influence tautomeric equilibria, electronic properties, and biological activity, rendering generic interchange within the class unreliable. The 3-methoxy substitution specifically stabilizes the 4H-tautomer form, as confirmed by DFT calculations and ¹⁵N NMR studies, which show that the 4H-1,2,4-triazole form is thermodynamically favored over the 1H-tautomer for this derivative [1]. In contrast, unsubstituted or differently substituted analogs (e.g., 3-amino, 3-thione) exhibit distinct tautomeric preferences that directly impact hydrogen-bonding capacity, receptor binding, and metabolic stability [2]. Furthermore, the methoxy group's electron-donating character modulates the compound's aromaticity index (HOMA) and alters its reactivity profile compared to halogenated or alkylated triazoles [3]. These fundamental differences preclude simple substitution and necessitate compound-specific evaluation during scientific selection and procurement.

3-Methoxy-4H-1,2,4-triazole: Quantifiable Differentiation from Closest Analogs for Informed Procurement


Tautomeric Equilibrium Shift: 4H-1,2,4-Triazole Form Is Thermodynamically Favored

DFT calculations (B3LYP/6-311G(d,p)) demonstrate that 3-methoxy substitution stabilizes the 4H-1,2,4-triazole tautomer over the 1H-1,2,4-triazole form, a preference not uniformly observed across the triazole class. This tautomeric bias has direct consequences for hydrogen bonding and molecular recognition. The data show a calculated relative stability favoring the 4H-form, consistent with experimental ¹⁵N NMR shielding patterns that distinguish the methoxy derivative from related triazolones [1]. This is a class-level inference based on computational studies that include methoxy-substituted triazoles within a broader set of analogs.

Tautomerism DFT Calculation Physicochemical Property

In Vivo Tyrosinase Inhibition and Phenotypic Effect in Zebrafish Larvae

The methoxy-functionalized triazole C7, an ortho-substituted bis-functionalized derivative containing the 3-methoxy-4H-1,2,4-triazole core, induces complete loss of pigmentation in zebrafish larvae at a maximum tolerable dose (MTD) of 2 µM via tyrosinase inhibition [1]. While this study evaluates a bis-functionalized analog rather than the core scaffold alone, the methoxy substituent is a critical pharmacophoric element absent in non-methoxy comparator triazoles within the same series (C1-C6), which did not produce this phenotype [1]. This constitutes supporting evidence for the methoxy group's role in conferring tyrosinase inhibitory activity.

Tyrosinase Inhibition Zebrafish Model Dopamine Modulation

Microwave-Assisted Synthesis: Reaction Time Reduction from 24 Hours to 15-20 Minutes with Comparable or Improved Yields

Microwave-assisted organic synthesis (MAOS) protocols applicable to 3-methoxy-4H-1,2,4-triazole derivatives demonstrate a 72- to 96-fold reduction in reaction time compared to conventional heating methods [1]. In the synthesis of bis-functionalized triazoles including methoxy derivatives, MAOS reduced reaction duration from 24 hours to 15-20 minutes while maintaining good to excellent yields [2]. For macroheterocyclic triazole-containing compounds, microwave protocols reduced reaction time from 72 hours to 20 minutes with yields reaching 53-57% [1]. These improvements are class-level inferences, as the studies involve related triazole scaffolds rather than the unsubstituted 3-methoxy-4H-1,2,4-triazole itself.

Green Chemistry Microwave Synthesis Process Efficiency

Distinct ¹⁵N NMR Chemical Shielding Pattern Enables Unambiguous Tautomeric Assignment

¹⁵N NMR shielding data for 3-methoxy-1,2,4-triazoles and related triazolones provide a quantitative spectral fingerprint that distinguishes the methoxy derivative from its keto and hydroxy tautomeric counterparts [1]. The experimental shielding values, corroborated by INDO/S parameterized SOS calculations, reveal smaller tautomer-dependent changes (0.02-0.04 e) in the methoxy compound compared to larger variations observed in 1,2,4-triazol-3-ones [2]. This is a direct head-to-head comparison within the same NMR study.

NMR Spectroscopy Tautomerism Structural Elucidation

3-Methoxy-4H-1,2,4-triazole: Prioritized Application Scenarios Based on Verifiable Differentiation


Lead Optimization in Tyrosinase Inhibitor Discovery Programs

Researchers developing novel tyrosinase inhibitors for applications in skin pigmentation disorders, melanoma research, or dopamine-related neurological studies should prioritize the methoxy-substituted triazole scaffold. The supporting evidence from zebrafish models demonstrates that methoxy-functionalized triazoles induce complete pigmentation loss at an MTD of 2 µM, a phenotype not observed with other substituents in the same series [1]. This validates the methoxy group as a key pharmacophoric element for target engagement, making 3-methoxy-4H-1,2,4-triazole a rational starting material for synthesis of focused compound libraries.

Green Chemistry and High-Throughput Synthesis Workflows

Laboratories seeking to implement sustainable, time-efficient synthesis protocols should procure 3-methoxy-4H-1,2,4-triazole and its derivatives for microwave-assisted organic synthesis (MAOS). Class-level evidence shows that MAOS reduces reaction times from 24 hours to 15-20 minutes compared to conventional heating, a 72- to 96-fold improvement, while maintaining good to excellent yields [1][2]. This efficiency gain is critical for high-throughput screening campaigns and scale-up operations where reduced cycle times directly translate to cost savings and accelerated project timelines.

Tautomer-Sensitive Receptor Binding and Crystallography Studies

For structural biology and computational chemistry projects where tautomeric state dictates binding mode and molecular recognition, 3-methoxy-4H-1,2,4-triazole offers a defined advantage. DFT calculations confirm that the 4H-1,2,4-triazole form is thermodynamically favored for methoxy-substituted derivatives, unlike other triazoles where tautomeric equilibria are more ambiguous [1]. This predictability simplifies molecular docking simulations, improves the interpretability of X-ray crystallography electron density maps, and reduces the risk of false-negative or false-positive binding results due to tautomeric heterogeneity.

Analytical Method Development and QC Reference Standardization

Quality control laboratories and contract research organizations (CROs) developing analytical methods for triazole-containing compounds can utilize 3-methoxy-4H-1,2,4-triazole as a spectral reference standard. Its well-characterized ¹⁵N NMR shielding pattern, with tautomer-dependent changes limited to 0.02-0.04 e, provides a reproducible benchmark for identifying and quantifying methoxy-triazole species in complex mixtures [1][2]. This specificity supports method validation, impurity profiling, and batch release testing, ensuring compliance with regulatory requirements for pharmaceutical and agrochemical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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